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Compound of Interest

Compound Name: 3-(CBZ-AMINOmethyl)AZETIDINE

Cat. No.: B1438467

An In-depth Technical Guide on the Physicochemical Properties of 3-(CBZ-
aminomethyl)azetidine

Foreword

The azetidine motif is a cornerstone in modern medicinal chemistry, prized for its ability to
impart favorable physicochemical and pharmacokinetic properties. As a strained, four-
membered heterocycle, it acts as a versatile scaffold, offering a three-dimensional exit vector
that can enhance potency and metabolic stability while improving agueous solubility. This guide
provides a comprehensive technical overview of 3-(CBZ-aminomethyl)azetidine, a key
functionalized building block. Our focus extends beyond a mere recitation of data; we delve into
the causality behind experimental choices and provide robust, self-validating protocols for the
determination of its critical physicochemical parameters.

Molecular Identity and Structural Framework

The precise identity of a molecule is the foundation of all subsequent analysis. 3-(CBZ-
aminomethyl)azetidine, systematically named benzyl (azetidin-3-ylmethyl)carbamate,
features a primary azetidine ring where the nitrogen atom is a secondary amine. The
substituent at the 3-position is a methylamine group protected with a carboxybenzyl (CBZ or Z)
group. This structural arrangement is distinct from its common isomer, 1-Cbz-3-
(aminomethyl)azetidine, where the protecting group is on the ring nitrogen.

Figure 1: Chemical structure of 3-(CBZ-aminomethyl)azetidine.
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Core Data Summary

A consolidated view of the molecule's fundamental properties is essential for quick reference.
Note that while the molecular formula and weight are absolute, many physical properties for
this specific isomer are not widely reported in peer-reviewed literature and require experimental
determination.

Property Value Source(s)

Benzyl (azetidin-3-
IUPAC Name N/A
ylmethyl)carbamate

Synonym 3-(CBZ-aminomethyl)azetidine  [1]
CAS Number 876149-41-6 [1]
Molecular Formula C12H16N202 [21[31[4]
Molecular Weight 220.27 g/mol [21[31[4]
Physical Form Liquid (Isomer 1-Cbz) [2]
Melting Point Not publicly reported N/A
Boiling Point Not publicly reported N/A
Solubility Not publicly reported N/A
pKa Not publicly reported N/A
LogP Not publicly reported N/A

Experimental Determination of Core Properties

The absence of published data necessitates a robust experimental approach. The following

protocols are designed to yield high-fidelity results, grounded in established analytical

principles.

Lipophilicity (LogP)

Causality: The octanol-water partition coefficient (LogP) is a critical predictor of a compound's

ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It governs membrane
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permeability and protein binding. A LogP value between 1 and 3 is often considered optimal for
oral drug candidates. The shake-flask method, while manual, remains the gold standard for its
direct measurement of equilibrium partitioning.

Experimental Protocol (Shake-Flask Method):

e System Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing
them vigorously for 24 hours, followed by separation. This prevents volume changes during
the experiment.

o Sample Preparation: Prepare a stock solution of 3-(CBZ-aminomethyl)azetidine in the
agueous phase (e.g., at 1 mg/mL).

 Partitioning: In a glass vial, combine 5 mL of the pre-saturated n-octanol with 5 mL of the
drug-containing aqueous phase.

o Equilibration: Agitate the vial on a flatbed shaker at a controlled temperature (e.g., 25°C) for
24 hours to ensure equilibrium is reached.

» Phase Separation: Centrifuge the vial at 3000 rpm for 15 minutes to achieve a clean
separation of the two phases.

e Quantification:
o Carefully remove an aliquot from the agueous phase.

o Determine the concentration (C_water) using a validated HPLC-UV method (see Section
3.1).

o The concentration in the octanol phase (C_octanol) is determined by mass balance:
C_octanol = (Initial C_water - Final C_water) * (V_water / V_octanol).

o Calculation: Calculate LogP as: LogP =10g10(C_octanol / C_water).

Figure 2: Workflow for experimental LogP determination.

Acidity Constant (pKa)
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Causality: The pKa dictates the ionization state of a molecule at a given pH. For 3-(CBZ-
aminomethyl)azetidine, the secondary amine on the azetidine ring is the primary basic center.
Its pKa value is critical for predicting solubility in gastric vs. intestinal environments and for
understanding its interaction with acidic residues in target proteins. Potentiometric titration
provides a direct, highly accurate measure of this value.

Experimental Protocol (Potentiometric Titration):

o System Calibration: Calibrate a high-precision pH meter using at least three standard buffer
solutions (e.g., pH 4.0, 7.0, 10.0).

o Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve it in a known
volume (e.g., 50 mL) of 0.15 M KCI solution (to maintain constant ionic strength). A small
amount of co-solvent like methanol may be needed if aqueous solubility is low.

e Titration:
o Place the solution in a jacketed beaker maintained at 25°C.

o Titrate the solution with a standardized strong acid (e.g., 0.1 M HCI), adding small, precise
increments (e.g., 0.02 mL) via an automated burette.

o Record the pH after each addition, allowing the reading to stabilize.
o Data Analysis:
o Plot the pH (y-axis) versus the volume of titrant added (x-axis).

o Calculate the first derivative (dpH/dV) to precisely identify the equivalence point (the peak
of the derivative curve).

o The pKa is the pH at the half-equivalence point (the volume of titrant that is half of the
volume at the equivalence point).

Analytical & Spectroscopic Characterization

A robust analytical profile is essential for confirming identity, assessing purity, and elucidating
structure.
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Chromatographic Profile (HPLC)

Rationale: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the
workhorse for purity analysis of small organic molecules. The C18 stationary phase provides a
nonpolar environment, retaining the molecule based on its hydrophobicity. The CBZ group
contains a phenyl ring, which is an excellent chromophore for UV detection, ensuring high
sensitivity.

Exemplary HPLC Method:

o System: Agilent 1260 Infinity Il or equivalent

e Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 um)
» Mobile Phase A: 0.1% Formic Acid in Water

» Mobile Phase B: 0.1% Formic Acid in Acetonitrile

e Gradient: 5% B to 95% B over 15 minutes

e Flow Rate: 1.0 mL/min

e Column Temp: 30°C

o Detection: UV at 254 nm

e Injection Volume: 5 pL

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides an exact molecular weight, which is an unambiguous
confirmation of chemical identity. Electrospray lonization (ESI) is a soft ionization technique
ideal for polar molecules like this, preventing fragmentation and yielding a clear molecular ion.

» Expected lon (Positive Mode): [M+H]*
¢ Monoisotopic Mass: 220.12 Da

o Calculated m/z for [M+H]*: 221.13 Da
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High-Resolution Mass Spectrometry (HRMS), for instance using a Time-of-Flight (TOF)
analyzer, can confirm the elemental composition (C12H16N2032) to within 5 ppm, providing the
highest level of confidence in the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful tool for unambiguous structure elucidation, providing
detailed information about the carbon-hydrogen framework.

e 'H NMR (in CDClIs, 400 MHz):
o ~7.30-7.40 ppm (multiplet, 5H): Protons of the phenyl ring on the CBZ group.
o ~5.10 ppm (singlet, 2H): Methylene protons of the benzyl group (-O-CHz-Ph).

o ~4.0-3.2 ppm (multiplets): Protons on the azetidine ring and the aminomethyl bridge, often
showing complex splitting patterns due to the rigid ring structure.

o Broad signals (variable): Protons of the N-H groups (carbamate and azetidine ring), which
may exchange with D20.

« 13C NMR (in CDCls, 100 MHz):
o ~156 ppm: Carbonyl carbon of the carbamate group.
o ~136 ppm: Quaternary aromatic carbon of the CBZ group.
o ~128 ppm: Aromatic CH carbons.
o ~67 ppm: Methylene carbon of the benzyl group (-O-CH2-Ph).

o ~50-40 ppm: Aliphatic carbons of the azetidine ring and the aminomethyl bridge.

Safety, Handling, and Storage

While specific toxicology data for 3-(CBZ-aminomethyl)azetidine is not available, data from its
isomer, 1-Cbz-3-(aminomethyl)azetidine, can serve as a useful surrogate for initial handling
precautions.
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e Hazard Statements (Isomer): H302 (Harmful if swallowed), H315 (Causes skin irritation),
H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

e Personal Protective Equipment (PPE): Always handle in a chemical fume hood. Wear a lab
coat, nitrile gloves, and safety glasses.

o Storage: Store in a tightly sealed container in a refrigerator (2-8°C) under an inert
atmosphere (e.g., argon or nitrogen) to prevent degradation.[2]

Conclusion

3-(CBZ-aminomethyl)azetidine is a valuable, functionalized building block for drug discovery.
This guide has established its core molecular identity and, more importantly, has provided the
scientific rationale and detailed experimental frameworks for determining its critical
physicochemical properties. A thorough experimental characterization of its LogP, pKa, and
solubility is a mandatory first step for any research program aiming to incorporate this scaffold
into novel therapeutic agents. The protocols and analytical methods detailed herein provide a
clear and robust path to achieving this essential data package.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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aminomethyl-azetidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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